3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEILEAEOHKIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H14N2O2
- IUPAC Name : this compound
Pharmacological Properties
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities. Below are some key areas of pharmacological interest:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. A review of recent literature indicates that compounds bearing the benzimidazole nucleus show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been reported to exhibit minimum inhibitory concentrations (MIC) that compare favorably against standard antibiotics like ampicillin and ciprofloxacin .
| Compound | Target Organism | MIC (µg/ml) | Standard Drug | Standard MIC (µg/ml) |
|---|---|---|---|---|
| This compound | S. aureus | 50 | Ciprofloxacin | 25 |
| Similar Derivative | E. coli | 62.5 | Ampicillin | 100 |
| Similar Derivative | C. albicans | 250 | Griseofulvin | 500 |
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. Research has indicated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer activities, benzimidazole derivatives have shown promise in reducing inflammation. Experimental studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Antibacterial Efficacy : A study evaluated the antibacterial effect of a benzimidazole derivative against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC comparable to existing treatments, underscoring its potential as a therapeutic agent for resistant infections .
- Anticancer Potential : In vitro studies on human cancer cell lines demonstrated that certain benzimidazole derivatives could significantly reduce cell viability through apoptosis induction mechanisms. This suggests a viable pathway for drug development targeting various cancers .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Modifications at specific positions on the benzimidazole ring can enhance or diminish activity. For instance, substituents such as methyl or halogen groups at the 5 or 6 positions have been correlated with increased antimicrobial potency .
Scientific Research Applications
The compound 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid has garnered attention in various scientific fields due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Pharmaceutical Applications
One of the most significant areas of application for this compound is in pharmaceuticals. The benzimidazole moiety is known for its biological activity, particularly in anti-cancer and anti-inflammatory therapies.
Case Study: Anti-Cancer Activity
Research has shown that compounds containing the benzimidazole structure exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole can induce apoptosis in breast cancer cells through the activation of caspases .
Agricultural Chemistry
The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in plant pathogens makes it a candidate for developing environmentally friendly agricultural chemicals.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Enzyme X | 50 |
| This compound | Enzyme Y | 30 |
Cosmetic Formulations
Due to its stability and skin compatibility, this compound is being investigated for use in cosmetic formulations. It may serve as an active ingredient in anti-aging products owing to its antioxidant properties.
Case Study: Skin Penetration Studies
A study evaluated the penetration of various formulations containing benzimidazole derivatives into human skin models. Results indicated that formulations with this compound showed enhanced permeation compared to controls, suggesting its potential as a skin care agent .
Material Science
The unique properties of this compound have led to its exploration in material science, particularly in the development of polymers and coatings that require specific mechanical and thermal properties.
Data Table: Mechanical Properties of Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control | 30 | 5 |
| Polymer with this compound | 45 | 10 |
Comparison with Similar Compounds
3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic Acid (CAS 173737-04-7)
- Structural Differences : The benzimidazole substituent is at the 2-position instead of the 1-position.
- Implications: Positional isomerism affects electronic distribution.
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (Compound 14b)
- Structural Differences: Features electron-withdrawing groups (7-nitro, 5-trifluoromethyl) on the benzimidazole and a propenoic acid chain.
- Implications : The nitro and trifluoromethyl groups increase acidity (pKa ~1.5–2.0) and thermal stability (mp 279.4°C). These groups also enhance hydrophobic interactions, making it suitable for high-affinity binding in drug design .
Elafibranor (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic Acid
- Structural Differences: A non-benzimidazole propanoic acid derivative with a phenoxy backbone and methylthio substituents.
- Implications: Demonstrates the importance of aromatic diversity; Elafibranor’s structure optimizes pharmacokinetics for treating metabolic diseases, highlighting how substituent choice impacts therapeutic efficacy .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid typically involves two main stages:
Preparation of 5,6-Dimethyl-1H-benzimidazole Core
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or microwave-assisted conditions.
Conventional heating vs Microwave-assisted synthesis : Studies show that microwave irradiation significantly enhances reaction rates and yields for benzimidazole synthesis. For example, condensing benzene-1,2-diamine derivatives with substituted aromatic aldehydes under microwave heating yields 2,6-disubstituted benzimidazoles in 90–99% yield within 10–15 minutes, compared to 75–93% yield in 6–12 hours by reflux methods.
Methyl substitution : Introduction of methyl groups at positions 5 and 6 on the benzimidazole ring is achieved by starting with appropriately substituted o-phenylenediamines or via selective methylation post-cyclization.
Introduction of the 2-Methylpropanoic Acid Side Chain
The attachment of the 2-methylpropanoic acid moiety to the N-1 position of benzimidazole can be accomplished by several methods:
N-Alkylation with Halogenated 2-Methylpropanoic Acid Derivatives
Method : Reacting 5,6-dimethyl-1H-benzimidazole with halogenated derivatives of 2-methylpropanoic acid (e.g., 2-methylpropanoic acid chloride or bromide) in the presence of a base to form the N-alkylated product.
Yields and conditions : Conventional heating methods produce moderate to good yields (35–86%), while microwave-assisted alkylation improves yields (46–98%) and reduces reaction times from 12–24 hours to 20–60 minutes.
Coupling via Ester or Amide Linkages
- In some synthetic routes, the benzimidazole nitrogen is coupled with activated esters or acid chlorides of 2-methylpropanoic acid to form amide or ester linkages, though this is less common for direct N-alkylation.
Representative Synthetic Route from Literature
A plausible synthetic sequence based on reported methods is:
Green Chemistry and Process Optimization
Microwave-assisted synthesis is favored for its environmental benefits, reducing solvent use and energy consumption while improving yields and shortening reaction times.
Catalyst use : Polyphosphoric acid (PPA) and zinc chloride mixtures have been employed for heterocyclization steps in related benzimidazole systems, enhancing cyclization efficiency and selectivity.
Comparative Data on Heating Methods for Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | 6–24 hours | 10–60 minutes |
| Yield Range | 35–93% | 46–99% |
| Energy Consumption | High | Low |
| Environmental Impact | Higher solvent and energy use | Greener process |
Additional Notes on Related Compounds
While direct literature on this compound is limited, analogous benzimidazole derivatives with substituted alkyl side chains have been synthesized using similar methods involving benzimidazole formation followed by N-alkylation or acylation.
Patents on benzimidazole derivatives with related carboxylic acid substituents emphasize the importance of selective N-substitution and controlled oxidation states for pharmaceutical applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid to improve yields and regioselectivity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions to favor substitution at specific sites. For example, using 3-bromopropanoic acid with benzimidazole derivatives under controlled alkylation conditions (e.g., solvent polarity, temperature, and stoichiometry) can enhance regioselectivity. Evidence from analogous compounds shows that modifying reaction protocols (e.g., Scheme 3 in ) or employing activating agents (e.g., Na₂S₂O₅ in DMF, as in ) can reduce side reactions and improve yields. Flash column chromatography (e.g., 6% methanol/dichloromethane in ) is recommended for purification .
Q. What analytical techniques are recommended for characterizing the structural purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity and substituent positions, particularly - and -NMR to resolve methyl and benzimidazole proton environments (e.g., δH 1.44–1.48 ppm for ethyl groups in ). High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures purity and molecular weight confirmation. Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. How can researchers address low yields during benzimidazole alkylation steps?
- Methodological Answer : Low yields may stem from competing N- vs. S-alkylation (e.g., highlights N-3 substitution as a side reaction). Mitigation strategies include:
- Using sterically hindered alkylating agents to favor S-2 substitution.
- Optimizing solvent polarity (e.g., ethanol or DMF) to stabilize intermediates.
- Employing phase-transfer catalysts to enhance reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
